硫酸铵

描述

Ammonium sulfamate is a white crystalline solid that is soluble in water . It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses . It is also known to act as a flame retardant for polyamide 6 (PA6) .

Synthesis Analysis

Ammonium sulfamate can be prepared by neutralizing sulfamic acid with ammonia . A new approach to the synthesis of betulin sulfamate with sulfamic acid and ammonium sulfamate in the presence of solid catalysts has been reported . Another method involves a double ion-exchange method to access organosulfates and sulfamates .

Molecular Structure Analysis

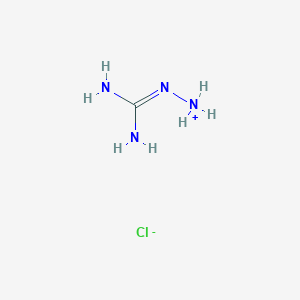

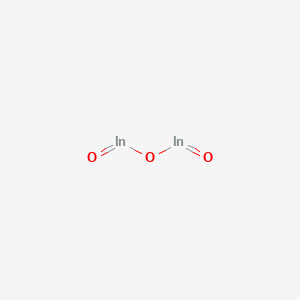

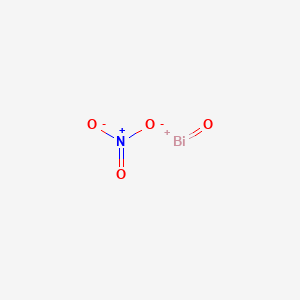

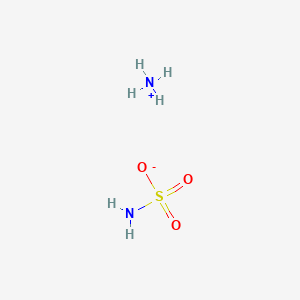

Ammonium sulfamate has the molecular formula H6N2O3S . The crystal and molecular structures of ammonium sulfamate have been determined using the intensities of 560 independent reflections measured from integrated Weissenberg photographs obtained with Cu Kα radiation .

Chemical Reactions Analysis

Ammonium sulfamate is chemically and thermally stable at temperatures of up to 100 °C for up to 30 min . It has been shown that urea does not significantly activate ammonium sulfamate in the sulfation reaction, while potassium permanganate ensures a sulfur content of up to 13.2 wt% in the synthesized agarose sulfate .

Physical And Chemical Properties Analysis

Ammonium sulfamate is a colorless to white crystalline, odorless solid . It has a molecular weight of 114.13 g/mol, a melting point of 268°F, and is very soluble in water .

科学研究应用

水团簇中的分子间氢键:硫酸铵在水团簇中形成重要的分子间氢键相互作用。这些相互作用已使用 FTIR 光谱和 X 射线衍射等技术进行了探索,揭示了吸收带的显着变化,这对了解其在水溶液中的行为至关重要 (Kazachenko 等人,2021)。

空气样品检测:已经开发出一种使用离子色谱法检测空气样品中硫酸铵的方法。该方法可有效测量空气中的颗粒硫酸铵,这对于监测环境和职业暴露至关重要 (Bodek 和 Smith,1980)。

晶体结构分析:已经确定了硫酸铵的晶体和分子结构,提供了对其四面体硫酸根离子结构和氢键作用的见解。这些知识对于依赖其晶体特性的应用至关重要 (Cain 和 Kanda,1972)。

在纸浆漂白中的作用:硫酸铵已被研究作为纸浆漂白各个阶段的辅助剂。它在亚硫酸盐纸浆漂白的次氯酸盐阶段特别有效,展示了其在工业过程中的效用 (Tokunaga、Kitahori 和 Hayashi,1966)。

香烟烟雾中的致癌活性:研究已经使用硫酸铵处理的纸探索了香烟烟雾冷凝物的致癌活性。这项研究对于了解此类化学添加剂在烟草制品中的健康影响至关重要 (Bock、Michelson、Bross 和 Priore,1974)。

结晶中的自然对流:已经检查了过饱和的硫酸铵溶液中由于晶体生长而引起的自然对流的行为。这项研究为开发利用结晶/溶解过程的能量存储系统提供了基础 (Shiroishi、Yoshida、Yamane 和 Miyashita,1999)。

作用机制

Target of Action

Ammonium sulfamate, also known as ammonium sulphamate, is primarily used as a broad-spectrum herbicide . Its primary targets are tough woody weeds, tree stumps, and brambles . It is particularly effective against problem weeds and plants such as Japanese Knotweed, Marestail, Ground-elder, Rhododendron ponticum, Brambles, Brushwood, Ivy, Senecio, Honey fungus, and felled tree stumps .

Mode of Action

Ammonium sulfamate is a contact herbicide, which means it injures only those parts of the plant to which it is applied . It is absorbed rapidly through leaves, stems, and freshly cut surfaces, and is then translocated to other parts of the plant . The compound’s interaction with its targets results in the inhibition of plant growth, eventually leading to the death of the plant .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the plant’s metabolic processes, leading to the plant’s death

Pharmacokinetics

Ammonium sulfamate is a white crystalline solid that is readily soluble in water . This high solubility aids in its absorption by plants and its subsequent translocation within the plant system . . This property, along with its solubility, impacts its bioavailability to plants.

Result of Action

The molecular and cellular effects of ammonium sulfamate’s action result in the death of the plant. The compound disrupts the normal metabolic processes of the plant, leading to inhibited growth and eventual plant death .

Action Environment

The action, efficacy, and stability of ammonium sulfamate can be influenced by various environmental factors. For instance, its high solubility in water means that it can be easily washed away by rain or irrigation, potentially reducing its efficacy . It is considered to be environmentally friendly due to its degradation to non-harmful residues .

生化分析

Biochemical Properties

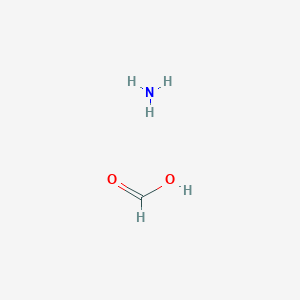

Ammonium sulfamate is a salt formed from ammonia and sulfamic acid

Cellular Effects

It is known that contact with ammonium sulfamate may cause burns to the eyes . The dust of ammonium sulfamate is irritating to the nose and throat and can cause coughing or difficult breathing if inhaled .

Molecular Mechanism

It is known that ammonium sulfamate is a salt formed from ammonia and sulfamic acid

Temporal Effects in Laboratory Settings

It is known that ammonium sulfamate is slightly toxic, with an oral LD50 of 3900 mg/kg in rats and 3100 mg/kg in mice .

Dosage Effects in Animal Models

In animal models, ruminants can metabolize ammonium sulfamate to some extent and, in some studies, exposed animals made better gains than did control animals . Sudden deaths have occurred in cattle and deer that consumed treated plants. Large doses (>1.5 g/kg) induce ammonia poisoning in ruminants .

Metabolic Pathways

It is known that ammonium sulfamate is a salt formed from ammonia and sulfamic acid .

Transport and Distribution

It is known that ammonium sulfamate is a salt formed from ammonia and sulfamic acid .

Subcellular Localization

It is known that ammonium sulfamate is a salt formed from ammonia and sulfamic acid .

属性

| { "Design of the Synthesis Pathway": "Ammonium sulfamate can be synthesized by reacting ammonium hydroxide with sulfamic acid.", "Starting Materials": [ "Ammonium hydroxide", "Sulfamic acid" ], "Reaction": [ "Mix ammonium hydroxide and sulfamic acid in a reaction vessel.", "Heat the mixture to 80-90°C and stir for 1-2 hours.", "Cool the mixture to room temperature and filter the resulting solution.", "Collect the solid product and wash it with cold water.", "Dry the product in a vacuum oven at 60-70°C for several hours.", "The resulting product is ammonium sulfamate." ] } | |

CAS 编号 |

13765-36-1 |

分子式 |

H6N2O3S |

分子量 |

114.13 g/mol |

IUPAC 名称 |

azane;sulfamic acid |

InChI |

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |

InChI 键 |

GEHMBYLTCISYNY-UHFFFAOYSA-N |

SMILES |

[NH4+].NS(=O)(=O)[O-] |

规范 SMILES |

N.NS(=O)(=O)O |

沸点 |

Decomposes above 392.0 °F (USCG, 1999) 160 °C Boiling point: 107 °C /60 wt % solution/ 320 °F (decomposes) 320 °F (Decomposes) |

颜色/形态 |

Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |

密度 |

greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |

熔点 |

268 °F (USCG, 1999) 131 °C MELTING POINT: 131-132 °C; PH: 5.2 (50 G/KG WATER) /TECHNICAL PRODUCT/ 268 °F |

物理描述 |

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH] Deliquescent; [CHEMINFO] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |

相关CAS编号 |

5329-14-6 (Parent) |

溶解度 |

200 % (NIOSH, 2022) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2022) 0 mm Hg (approx) Vapor pressure at 20 °C: negligible 0 mmHg (approx) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Ammonium sulfamate has the molecular formula NH4OSO2NH2 and a molecular weight of 114.10 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize ammonium sulfamate, including:

- X-ray diffraction (XRD): XRD helps determine the crystal structure of ammonium sulfamate, revealing its orthorhombic system and specific lattice parameters. []

- Fourier transform infrared spectroscopy (FTIR): FTIR identifies functional groups present in ammonium sulfamate, confirming the presence of specific bonds like S—O and S—N. [, ]

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide information about the hydrogen and carbon environments within the ammonium sulfamate molecule. []

ANone: Ammonium sulfamate finds use in various applications due to its unique properties:

- Flame Retardant: Ammonium sulfamate acts as a flame retardant in materials like poly(vinyl chloride), polypropylene composites, and cotton fabrics, enhancing their fire resistance by promoting char formation and altering thermal decomposition pathways. [, , , , ]

- Demulsifier: Ammonium sulfamate derivatives, synthesized through reactions with compounds like glycerol and propylene oxide, act as effective demulsifiers in industrial processes, particularly for separating waste emulsions generated during cold rolling. []

- Intercalation Agent: Ammonium sulfamate can be intercalated into layered materials like kaolinite, enhancing its dispersibility and improving the flame retardant properties of resulting polymer composites. [, ]

ANone: While ammonium sulfamate is not typically considered a catalyst in the traditional sense, its presence can influence the rate and selectivity of certain reactions. For instance, in the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, ammonium sulfamate plays a crucial role in the cyclization reaction of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein. []

ANone: While ammonium sulfamate is generally considered safe for agricultural use with appropriate protective measures, some precautions are necessary:

- Respiratory Protection: Workers handling ammonium sulfamate should wear appropriate respiratory protection, especially when working with aerosols or in poorly ventilated areas. []

- Skin Protection: Direct contact with concentrated solutions of ammonium sulfamate can irritate the skin. Therefore, protective clothing, including gloves, should be worn. []

ANone: Various analytical methods are employed to quantify ammonium sulfamate:

- Ion Chromatography (IC): IC effectively separates and quantifies sulfamate ions in various matrices, including air samples, allowing for accurate determination of ammonium sulfamate concentrations. []

- Spectrophotometry: Specific reactions can be utilized to generate chromophores detectable by spectrophotometry, enabling indirect quantification of ammonium sulfamate. [, ]

ANone: Certain compounds may interfere with the accurate analysis of ammonium sulfamate, depending on the analytical method used:

- Nitrite Ion: In ion chromatography, nitrite ions can coelute with sulfamate ions, leading to inaccurate results. Using masking agents like ammonium sulfamate can mitigate this interference. []

- Volatile Aldehydes: In some analytical techniques, volatile aldehydes may interfere with ammonium sulfamate detection. Trapping these aldehydes using reagents like 2,4-dinitrophenylhydrazine can improve accuracy. []

ANone: While ammonium sulfamate offers benefits as a herbicide, its environmental impact requires consideration:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)